molecular formula C10H5Cl2NO3 B11854876 2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one

2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one

Katalognummer: B11854876
Molekulargewicht: 258.05 g/mol
InChI-Schlüssel: FZGFFHHKRXCWLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one is a synthetic organic compound that belongs to the class of naphthalenone derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one typically involves multi-step organic reactions. The starting materials are often chlorinated naphthalene derivatives, which undergo a series of reactions including chlorination, hydroxylation, and imination. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
  • 2,6-Dichloro-4-hydroxy-1-naphthaldehyde
  • 2,6-Dichloro-1,4-naphthoquinone

Uniqueness

Compared to similar compounds, 2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one may exhibit unique chemical properties and biological activities due to the presence of both hydroxyl and imine functional groups. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Eigenschaften

Molekularformel

C10H5Cl2NO3

Molekulargewicht

258.05 g/mol

IUPAC-Name

8-amino-2,6-dichloro-5-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H5Cl2NO3/c11-3-1-5(13)7-8(10(3)16)6(14)2-4(12)9(7)15/h1-2,16H,13H2

InChI-Schlüssel

FZGFFHHKRXCWLC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(C(=O)C=C(C2=O)Cl)C(=C1Cl)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.